molecular formula C8H18O<br>CH3(CH2)3CH(CH2CH3)CH2OH<br>C8H18O B042007 2-Ethylhexanol CAS No. 104-76-7

2-Ethylhexanol

Cat. No. B042007
CAS RN: 104-76-7
M. Wt: 130.23 g/mol
InChI Key: YIWUKEYIRIRTPP-UHFFFAOYSA-N
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Description

2-Ethylhexanol (2-EH) is an organic compound with the formula C8H18O. It is a branched, eight-carbon chiral alcohol . It is a colorless liquid that is poorly soluble in water but soluble in most organic solvents . It is produced on a large scale for use in numerous applications such as solvents, flavors, and fragrances and especially as a precursor for the production of other chemicals such as emollients and plasticizers .


Synthesis Analysis

2-Ethylhexanol is synthesized through the condensation of acetaldehyde into butanol aldehyde, dehydration to obtain crotonaldehyde, hydrogenation to n-butyraldehyde, condensation dehydration to obtain 2-ethyl-2-hexenal, and then hydrogenation to obtain 2-ethylhexanol .


Molecular Structure Analysis

The molecular structure of 2-Ethylhexanol can be represented as CCCCC(CC)CO .


Chemical Reactions Analysis

2-Ethylhexanol readily forms esters with various acids . It is also used in the production of nonionic surfactants through a process of propoxylation followed by polyethoxylation .


Physical And Chemical Properties Analysis

2-Ethylhexanol has a molar mass of 130.23 g/mol and a density of 0.833 g/mL at 25°C . It has a melting point of -76°C and a boiling point of 183-186°C . It is slightly soluble in water and miscible in most organic solvents .

Scientific Research Applications

  • Materials Science and Catalysts : Metal 2-ethylhexanoates derived from 2-EH are useful as precursors in materials science, catalysts for ring-opening polymerizations, and as drying agents in the painting industry (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

  • Sensory Irritation Studies : The irritative potential of 2-EH is higher than commonly expected. Studies using electromyographic eye blink recordings have demonstrated its effectiveness in examining acute sensory irritations (Kiesswetter et al., 2005).

  • Medical Applications : Inhalation of 2-EH shows promising results in treating severe acute pulmonary edema, without contraindications or toxic reactions (Reich, Rosenberg, & Metz, 1953).

  • Surfactant Production : 2-EH-based compounds are effective, low-foaming nonionic surfactants with potential applications across various industries (Hreczuch et al., 2015).

  • Oncogenicity Testing : Research indicates that 2-EH shows no significant oncogenic potential in mice or rats, though it may cause reduced body weight gain and increased mortality in female rats at higher doses (Astill et al., 1996).

  • Chemical Synthesis : Synthesis of 2-EH involves propylene carbonylation or alcohol-aldehyde condensation, with various catalysts being crucial for domestic research (Xia & Yong-ning, 2004).

  • Flotation Performance in Coal Processing : Surface modification with 2-EH significantly improves the flotation performance of low rank coal, increasing recovery and efficiency indexes (Chen et al., 2017).

  • Cosmetic Industry : Ultrasound-assisted green synthesis of 2-ethylhexyl stearate (a cosmetic bio-lubricant) using 2-EH reduces reaction time and improves physiochemical properties compared to mechanical stirring methods (Gawas & Rathod, 2020).

  • Sustainable Fuel Production : 2-EH produced via syngas has the lowest primary energy demand and greenhouse gas emissions among its peers, making it a potential sustainable transportation fuel (Poulikidou et al., 2019).

  • Microbial Degradation and Indoor Air Quality : The microbial degradation of plasticizers is a likely source of 2-EH in indoor air, affecting air quality (Nalli et al., 2006).

Safety And Hazards

2-Ethylhexanol can cause skin irritations, serious eye damage or irritation, respiratory problems when inhaled, and symptoms like headaches, dizziness, nausea, and fatigue if not handled appropriately . It is classified as mildly toxic .

Future Directions

The future of 2-Ethylhexanol looks promising with the introduction of 100% renewable based 2-Ethylhexanol . The market size of 2-Ethylhexanol is expected to reach USD 8.28 billion by 2030 . Efforts have also been made to produce 2-Ethylhexanol from lignocellulosic biomass .

properties

IUPAC Name

2-ethylhexan-1-ol
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InChI

InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3
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InChI Key

YIWUKEYIRIRTPP-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)CO
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Molecular Formula

C8H18O, Array
Record name 2-ETHYL HEXANOL
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Related CAS

1070-10-6 (titanium(4+) salt)
Record name 2-Ethyl-1-hexanol
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DSSTOX Substance ID

DTXSID5020605
Record name 2-Ethyl-1-hexanol
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Molecular Weight

130.23 g/mol
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Physical Description

2-ethyl hexanol appears as a dark brown liquid with an aromatic odor. Insoluble in water and less dense than water. Flash point between 140 - 175 °F. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Liquid; Water or Solvent Wet Solid, Colorless liquid; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid, A dark brown liquid with an aromatic odor.
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Boiling Point

363 to 365 °F at 760 mmHg (NTP, 1992), 184.34 °C, 184.00 to 186.00 °C. @ 760.00 mm Hg, 182 °C, 363-365 °F
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Flash Point

178 °F (NTP, 1992), 81 °C, 164 °F (73 °C), 73 °C c.c., 178 °F
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 880 mg/L at 25 °C, Miscible with most organic solvents, Soluble in about 720 parts water, in many organic solvents, Solubility in water, g/100ml at 20 °C: 0.11 (poor)
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Density

0.834 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8344 at 20 °C/20 °C, Bulk density: 6.9 lb/gal at 20 °C, % IN SATURATED AIR: 0.0066 @ 20 °C; DENSITY OF "SATURATED" AIR: LESS THAN 1.001 (AIR= 1), Relative density (water = 1): 0.83, 0.830-0.834, 0.834
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Vapor Density

4.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.49 (Air = 1), Relative vapor density (air = 1): 4.5, 4.49
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Vapor Pressure

0.05 mmHg at 68 °F (NTP, 1992), 0.13 [mmHg], 0.136 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 48, 0.05 mmHg
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Product Name

2-Ethylhexan-1-ol

Color/Form

Colorless liquid

CAS RN

104-76-7
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Melting Point

-105 °F (NTP, 1992), -70 °C, -76.00 °C. @ 760.00 mm Hg, -105 °F
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Synthesis routes and methods I

Procedure details

Solvent (500 g; 90% para-cymene/10% 2-ethylhexanol) and water (2000 g) was charged to a 5 L, 3-necked flask fitted with stirrer, thermometer and distillation head. The mixture was heated to reflux, and oil/water fractions were separated into oil and aqueous layers and the layers weighed to determine the oil:water ratio throughout the distillation. The oil composition was determined by gas/liquid chromatography analysis. Results in Table 4 show that the percent composition relative to the para-cymene and 2-ethylhexanol is substantially unchanged with nearly 95% of solvent recovered.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2000 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Subsequently, there were introduced into a four neck flask of the same type as used above 120 g of the aromatic polymer obtained above, 100 g of methylisobutyl ketone, 200 g of toluene, and 0.04 g of 2-ethylhexanol-modified chloroplatinic acid, followed by azeotropic dehydration for 1 hour. Thereafter, 80 g of organopolysiloxanes indicated in Table 1 were, respectively, dropped at a refluxing temperature in 30 minutes and agitated for reaction at the same temperature for 4 hours. The resulting product was washed with water and the solvent was distilled off under reduced pressure to obtain reaction products (copolymers I, II, and III).
[Compound]
Name
aromatic polymer
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a 4 l reaction vessel equipped with a stirrer, dropping funnel, thermometer and reflux condenser, 74.7 g of polycaprolactone (Capa 212 from Solvay, molar mass=1000 g/mol, OH number=113 mg KOH/g), 26.35 g of 1,2-ethanediol, 69.66 g of hydroxyethyl acrylate, 26.8 g of dimethylolpropionic acid, 0.088 g of 2,6-di-t-butyl-4-methylphenol and 0.047 g of hydroquinone monomethyl ether were stirred at a bath temperature of 75° C. Over the course of 60 minutes, 231.8 g of allophanate-modified polyisocyanate formed from hexamethylene 1,6-diisocyanate and 2-ethylhexanol (NCO content=17.2%, viscosity approximately 300 mPas) and 131 g of bis(4,4′-isocyanatocyclohexyl)methane were added dropwise. When the feed was at an end, 100 g of acetone were metered in. After 90 minutes 0.29 g of dibutyltin dilaurate was added dropwise. At an NCO content of 1.21% the batch was diluted with 201.97 g of acetone and neutralized with 76 g of 10% strength aqueous sodium hydroxide solution. Over the course of 20 minutes, 784.24 g of water were introduced dropwise into the polymer solution with stirring. Thereafter the acetone was distilled off under reduced pressure and the batch was diluted with 157.89 g of water.
[Compound]
Name
polycaprolactone
Quantity
74.7 g
Type
reactant
Reaction Step One
Quantity
69.66 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
0.088 g
Type
reactant
Reaction Step One
Quantity
0.047 g
Type
reactant
Reaction Step One
Quantity
26.35 g
Type
solvent
Reaction Step One
Quantity
231.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

250.4 g of sodium decanolate (sodium salt of decanol) and 27.7 g of 1-decanol are treated at 200° C. with 113 g of tetraethylene glycol monobutyl ether. A clear solution has formed within 10 minutes. 142 g of high-naphthene neutral oil is added at 140° C., and the mixture is cooled to room temperature with stirring. The mixture which can be poured easily at 25° C. has the composition:
Quantity
250.4 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step One
[Compound]
Name
naphthene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

350.0 g (1.47 gram equivalent) of the IPDI uretdione polyisocyanate from Example 1, which had a 19.2% content of uretdione groups after hot titration, was put in first under dry nitrogen and heated to 80° C. A mixture of 176.0 g (0.88 gram equivalent) of a commercial ε-caprolactone polyesterdiol started on 1.4 butanediol, with an OH number of 280 mg KOH/g (Capa 203, produced by Solvay), 19.8 g (0.44 gram equivalent) of 1,4-butanediol and 19.5 g (0.15 gram equivalent) of 2-ethyl-1-hexanol was added within 30 minutes and agitated at a maximum reaction temperature of 100° C. until the NCO content of the mixture had dropped to a value of 0.8% after about 4 hours. The melt was poured onto a metal sheet to cool it and a polyaddition compound, containing uretdione groups and appropriate for cross-linking coating powders, was obtained in the form of a solid, colorless resin. The product had the following properties:
[Compound]
Name
IPDI uretdione polyisocyanate
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
176 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
280 mg
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylhexanol
Reactant of Route 2
2-Ethylhexanol
Reactant of Route 3
2-Ethylhexanol
Reactant of Route 4
Reactant of Route 4
2-Ethylhexanol
Reactant of Route 5
2-Ethylhexanol
Reactant of Route 6
2-Ethylhexanol

Citations

For This Compound
9,960
Citations
H Bahrmann, HD Hahn, D Mayer… - Ullmann's Encyclopedia of …, 2013 - hero.epa.gov
… 2-Ethylhexanol is mainly used as the alcohol component for the manufacture of ester plasticizers for soft poly (vinyl chloride)(PVC) and has been produced for this purpose since the mid…
Number of citations: 30 hero.epa.gov
S Nalli, OJ Horn, AR Grochowalski, DG Cooper… - Environmental …, 2006 - Elsevier
… 2-Ethylhexanol has been identified as a volatile organic … , the 2-ethylhexanol has significant volatility and was observed in appreciable quantities. The degree to which 2-ethylhexanol is …
Number of citations: 87 www.sciencedirect.com
PW Albro - Xenobiotica, 1975 - Taylor & Francis
… 2-Ethylhexanol enters our environment largely in the form of esters with various … that for either free phthalic acid (48 mmol/kg) or 2-ethylhexanol (25 mmol/kg). Rats (and other mammals) …
Number of citations: 114 www.tandfonline.com
HS Hwang, A Adhvaryu… - Journal of the American Oil …, 2003 - Wiley Online Library
Synthetic lubricant basestocks were prepared from epoxidized soybean oil (ESO) and 2‐ethylhexanol (2‐EH) to be used alone or with polyalphaolefin (PAO). Sulfuric acid‐catalyzed …
Number of citations: 117 aocs.onlinelibrary.wiley.com
W Hreczuch, K Dąbrowska, A Chruściel… - … of Surfactants and …, 2016 - Wiley Online Library
… The synthesis and basic properties of 2-ethylhexanol based innovative nonionic surfactants are described in this paper. 2-Ethylhexanol as an available and relatively inexpensive raw …
Number of citations: 22 aocs.onlinelibrary.wiley.com
R Miller, G Bennett - Industrial & Engineering Chemistry, 1961 - ACS Publications
… alkaline reagent which would allow maximum reproducible conversions of n-butyl alcohol to 2-ethylhexanol under practical reaction conditions while minimizing acid formation. …
Number of citations: 45 pubs.acs.org
R Yang, X Li, J Wu, X Zhang, Z Zhang, Y Cheng… - Applied Catalysis A …, 2009 - Elsevier
… on the hydrogenation of crude 2-ethylhexanol. 2-Ethylhexanol is an important industrial … , which will be used in a supplementary hydrogenation process for crude 2-ethylhexanol. …
Number of citations: 99 www.sciencedirect.com
R Zhang, Y Xie, J Song, L Xing, D Kong, XM Li, T He - Hydrometallurgy, 2016 - Elsevier
… brine using monohydric alcohol like 2-ethylhexanol has not been systematically investigated, … In this paper, a low cost extractant 2-ethylhexanol was adopted to extract boron from brine …
Number of citations: 70 www.sciencedirect.com
BD Astill, R Gingell, D Guest, J Hellwig… - … and Applied Toxicology, 1996 - Elsevier
… hepatocellular carcinomas in female mice at 750 mg/kg, statisti2-Ethylhexanol (2EH) is a … adverse trends in liver tumor incidence at the 2-Ethylhexanol (2EH) is a synthetic branched-…
Number of citations: 59 www.sciencedirect.com
TS Thorat, VM Yadav, GD Yadav - Applied Catalysis A: General, 1992 - Elsevier
… In our laboratory the kinetics of the esterification reaction of 2-ethylhexanol with phthalic anhydride catalysed by sulphated zirconia were studied [ 111 and therefore it was thought …
Number of citations: 122 www.sciencedirect.com

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